3,5-Dimethyl-4-nitroisoxazole (CAS: 1123-49-5) is a highly activated heterocyclic building block essential for advanced organic synthesis and pharmaceutical manufacturing. Characterized by an isoxazole core with a strongly electron-withdrawing nitro group at the 4-position, this compound exhibits a unique reactivity profile compared to standard un-nitrated isoxazoles . The nitro group serves a dual purpose: it acts as a direct precursor for reduction to the corresponding 4-amino derivative—a critical intermediate for sulfonamide antibiotics—and it strongly activates the adjacent 5-methyl group via mesomeric effects . This regioselective activation transforms the molecule into a versatile vinylogous pronucleophile and a masked carboxylic acid surrogate, making it a preferred starting material for complex C-C bond formations, multicomponent reactions, and asymmetric organocatalysis.
Substituting 3,5-dimethyl-4-nitroisoxazole with its un-nitrated analog, 3,5-dimethylisoxazole, fundamentally fails in both reactivity and process safety. In un-nitrated 3,5-dimethylisoxazole, the methyl groups lack the necessary electron withdrawal to undergo mild, base-catalyzed or catalyst-free C-C bond formations (such as Knoevenagel condensations or Henry reactions) [1]. Consequently, buyers attempting to use the un-nitrated baseline must perform a direct nitration step in-house to achieve the required reactivity. This forces the handling of highly hazardous, corrosive reagents like fuming nitric acid in concentrated sulfuric acid at 0°C, or expensive triflic anhydride with tetramethylammonium nitrate [1]. Procuring the pre-nitrated 3,5-dimethyl-4-nitroisoxazole eliminates this highly exothermic, dangerous synthetic bottleneck, ensuring immediate access to the regioselectively activated 5-methyl position while bypassing complex workups and variable nitration yields.
The presence of the 4-nitro group dramatically alters the acidity of the adjacent 5-methyl group. When subjected to Knoevenagel condensation with substituted benzaldehydes using catalytic piperidine, 3,5-dimethyl-4-nitroisoxazole selectively yields 3-methyl-4-nitro-5-styrylisoxazole derivatives in 84–96% yields [1]. In contrast, the un-nitrated 3,5-dimethylisoxazole baseline remains completely unreactive under these mild conditions due to insufficient methyl group activation [1]. This extreme regioselectivity allows chemists to functionalize the 5-position exclusively while leaving the 3-methyl group intact.
| Evidence Dimension | Condensation Yield (5-Styryl Derivative Formation) |
| Target Compound Data | 84-96% yield under mild basic conditions |
| Comparator Or Baseline | 3,5-Dimethylisoxazole (Unreactive under identical conditions) |
| Quantified Difference | Absolute difference in reactivity; target achieves up to 96% yield while comparator fails to react. |
| Conditions | Knoevenagel condensation with benzaldehydes in ethanol with catalytic piperidine. |
Allows buyers to perform regioselective functionalizations at the 5-position without harsh conditions or complex protecting group strategies.
Buyers considering in-house synthesis from 3,5-dimethylisoxazole face significant process safety and handling hurdles. Direct nitration requires harsh conditions, such as fuming nitric acid with concentrated sulfuric acid at 0°C (yielding ~72%) or the use of expensive triflic anhydride with tetramethylammonium nitrate (yielding ~96%) [1]. By procuring 3,5-dimethyl-4-nitroisoxazole directly, manufacturers eliminate this hazardous, highly exothermic step entirely, instantly securing >98% pure material and avoiding the regulatory and safety overhead associated with aggressive nitrating agents [1].
| Evidence Dimension | Synthetic Step Elimination & Yield |
| Target Compound Data | Direct Procurement (>98% purity, 0 in-house nitration steps) |
| Comparator Or Baseline | In-house nitration of 3,5-dimethylisoxazole (~72-96% yield, requires fuming HNO3/H2SO4 or triflic anhydride) |
| Quantified Difference | Eliminates 1 highly hazardous synthetic step and avoids 4-28% yield loss from in-house nitration. |
| Conditions | Electrophilic aromatic nitration at 0°C to room temperature. |
Procuring the pre-nitrated compound bypasses a highly exothermic and corrosive reaction, significantly improving laboratory safety and process throughput.
Beyond simple condensations, 3,5-dimethyl-4-nitroisoxazole serves as an exceptional vinylogous pronucleophile in asymmetric organocatalysis. In allylic-allylic alkylations with Morita-Baylis-Hillman carbonates, it delivers target dicarboxylic acid precursors in up to 92% yield with excellent enantiocontrol[1]. Unlike standard aliphatic nucleophiles, the isoxazole ring in these adducts can be subsequently cleaved to reveal a carboxylic acid group, making this compound a highly valuable, stable surrogate for complex asymmetric syntheses such as the production of γ-amino acids [1].
| Evidence Dimension | Enantioselective Alkylation Yield |
| Target Compound Data | Up to 92% yield with excellent enantiocontrol |
| Comparator Or Baseline | Standard aliphatic pronucleophiles (Often lack downstream cleavability) |
| Quantified Difference | Provides equivalent high yields (92%) but adds the unique capability of downstream ring-cleavage to a carboxylic acid. |
| Conditions | Allylic-allylic alkylation of Morita-Baylis-Hillman carbonates using cinchona alkaloid catalysts. |
It acts as a highly effective, stable masked carboxylic acid surrogate, streamlining the synthesis of advanced chiral pharmaceutical intermediates.
Directly leveraging its core structure, 3,5-dimethyl-4-nitroisoxazole is the premier precursor for 4-amino-3,5-dimethylisoxazole via straightforward nitro reduction. This amine is the critical building block for synthesizing sulfisoxazole and related antibacterial agents, making the nitro compound an essential raw material for pharmaceutical manufacturing [1].
Taking advantage of the highly activated 5-methyl group, this compound is ideal for vinylogous Henry reactions with isatins. This reaction can be performed in water under catalyst-free conditions at 50°C, yielding complex 3-substituted-3-hydroxy isoxazole-oxindole hybrids in 82–99% yields, making it highly attractive for green chemistry workflows[2].
Because the 3,5-dimethyl-4-nitroisoxazole core functions as a masked carboxylic acid surrogate, it is heavily utilized in enantioselective 1,6-Michael additions and allylic alkylations. This makes it a strategic starting material for the synthesis of complex chiral targets, including pregabalin analogs and other dicarboxylic acid derivatives [3].
Irritant